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Acetoin acetate

Cat. No.: B1584172
CAS No.: 4906-24-5
M. Wt: 130.14 g/mol
InChI Key: ZKPTYCJWRHHBOW-UHFFFAOYSA-N
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Description

Significance of Acetoin (B143602) Acetate (B1210297) in Microbial Metabolism Studies

Currently, there is a significant lack of research specifically detailing the role of acetoin acetate in microbial metabolism. The focus of metabolic studies has been overwhelmingly on acetoin, a neutral four-carbon compound produced by many fermentative bacteria to prevent the over-acidification of their environment that would result from the accumulation of acidic products like acetate. asm.orgnih.govbiorxiv.orgacademicjournals.orgnih.govasm.org The metabolic pathways leading to and from acetoin are well-established, primarily originating from pyruvate (B1213749). asm.orgacademicjournals.orgmdpi.com However, the biogenesis or degradation of this compound by microorganisms is not prominently featured in existing research. Its significance, therefore, remains an open question.

Role of this compound as a Metabolite and Precursor in Fermentative Processes

Acetoin is a key metabolite and precursor in many fermentative processes, serving as an intermediate in the production of 2,3-butanediol (B46004) and as a mechanism for redox balancing. mdpi.commdpi.com It is synthesized from pyruvate via α-acetolactate. asm.orgmdpi.com In contrast, there is little to no evidence in the current body of scientific literature to suggest that this compound plays a significant role as either a major metabolite or a precursor in microbial fermentation pathways. While it has been detected in fermented foods, it is unclear if it is a direct microbial product, a result of non-enzymatic chemical reactions, or a minor, transient byproduct of other metabolic activities. hmdb.ca One study noted that this compound is a very rare derivative found in floral scents, further highlighting its limited known biological distribution. researchgate.net

Historical Perspectives in Acetoin and this compound Research

The history of research in this area is heavily skewed towards acetoin. The Voges-Proskauer test, a method for detecting acetoin production by bacteria, has been a staple in microbiology for classifying bacteria for over a century. Research into acetoin metabolism has been driven by its importance in various industries, including food, where it contributes to the flavor of products like butter, and its potential as a bio-based platform chemical. nih.govresearchgate.net The study of acetate metabolism in microbes also has a long history, particularly in understanding how bacteria manage acidic environments. biorxiv.orgnih.govasm.org In this extensive research landscape, this compound has received minimal attention, and a dedicated historical research perspective on this specific compound is not apparent.

Current Research Gaps and Future Directions in this compound Investigations

The most significant research gap is the fundamental question of whether this compound has any meaningful biological role in microbial metabolism. Future research could be directed towards several key areas to address this knowledge void:

Biosynthesis and Degradation Pathways: Investigating whether microorganisms possess enzymatic pathways for the synthesis or degradation of this compound. This would involve screening microbial genomes for potential candidate genes and performing in vitro and in vivo experiments to confirm their function.

Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in complex biological samples would be crucial for any future studies. acs.orgnih.govresearchgate.netnih.gov

Occurrence in Fermented Products: A systematic investigation into the presence and concentration of this compound in a wider range of fermented foods and beverages could provide clues about the conditions under which it is formed and the microorganisms potentially involved. hmdb.ca

Physiological Effects: Should microbial production of this compound be confirmed, studies on its physiological effects on the producing organisms and the surrounding microbial community would be warranted.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1584172 Acetoin acetate CAS No. 4906-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxobutan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPTYCJWRHHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964154
Record name 3-Oxobutan-2-yl acetate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid
Record name 2-Acetoxy-3-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

74.00 to 75.00 °C. @ 20.00 mm Hg
Record name Acetoin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, soluble in ethanol
Record name Acetoin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetoxy-3-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-1.010
Record name 2-Acetoxy-3-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4906-24-5
Record name Acetoin acetate
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Record name Acetoin acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxobutan-2-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4E9Q73KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Acetoin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Acetoin Acetate

Enzymatic Pathways Leading to Acetoin (B143602): A Precursor of Acetoin Acetate (B1210297)

Acetoin is a neutral four-carbon molecule that various fermentative bacteria produce as an external energy store. wikipedia.org Its synthesis helps prevent the over-acidification of the cytoplasm that would otherwise result from the accumulation of acidic products like acetic acid. wikipedia.org

Enzyme PropertyDescriptionSource(s)
Enzyme Name Acetolactate Synthase (ALS) / Acetohydroxyacid synthase (AHAS) ebi.ac.uk, oup.com
EC Number 2.2.1.6 uniprot.org, oup.com
Substrate(s) 2 Pyruvate (B1213749) molecules uniprot.org, ebi.ac.uk
Product(s) (2S)-2-acetolactate + CO₂ uniprot.org, ebi.ac.uk
Cofactors Thiamine (B1217682) pyrophosphate (TPP), FAD, Mg²⁺ uniprot.org, redalyc.org
Metabolic Role First step in acetoin and branched-chain amino acid biosynthesis. uniprot.org, redalyc.org

Following its formation, 2-acetolactate (B3167203) is converted directly to acetoin through the action of α-Acetolactate Decarboxylase (ALDC). whclab.commurphyandson.co.uk This enzyme catalyzes the decarboxylation of α-acetolactate, yielding the flavorless compound acetoin. lallemandbrewing.comomegayeast.com This direct pathway is significant in many industrial fermentations as it prevents the formation of diacetyl, a compound with a potent buttery off-flavor. murphyandson.co.uklallemandbrewing.com ALDC enzymes are utilized from various bacterial sources, such as Bacillus subtilis and Bacillus licheniformis, to control diacetyl levels. whclab.commurphyandson.co.uk The enzyme from Streptococcus thermophilus is noted for producing (R)-acetoin specifically. nih.gov

Enzyme FeatureDescriptionSource(s)
Enzyme Name α-Acetolactate Decarboxylase (ALDC) murphyandson.co.uk, lallemandbrewing.com
EC Number 4.1.1.5 mdpi.com
Substrate α-acetolactate whclab.com, lallemandbrewing.com
Product Acetoin + CO₂ omegayeast.com, asm.org
Significance Bypasses the formation of diacetyl, reducing maturation times in brewing. whclab.com, murphyandson.co.uk
Source Organisms Bacillus subtilis, Bacillus licheniformis, Streptococcus thermophilus whclab.com, murphyandson.co.uk, nih.gov

In addition to the direct enzymatic route, acetoin can be formed via a two-step process initiated by the instability of α-acetolactate. researchgate.netresearchgate.net The α-acetolactate intermediate can undergo spontaneous, non-enzymatic oxidative decarboxylation to produce diacetyl. csic.esnih.gov This chemical conversion is particularly favored in aerobic conditions and can be accelerated by the presence of metal ions like Fe³⁺ and Cu²⁺. researchgate.netnih.gov The resulting diacetyl can then be reduced to acetoin by the action of enzymes such as diacetyl reductase or 2,3-butanediol (B46004) dehydrogenase. researchgate.netresearchgate.net

An alternative pathway for generating acetoin precursors involves enzymes typically associated with ethanol (B145695) production. igem.orgresearchgate.net Pyruvate decarboxylase (PDC) catalyzes the non-oxidative decarboxylation of pyruvate to form acetaldehyde (B116499) and carbon dioxide. nih.govmdpi.com In yeast, the major route to acetoin involves the condensation of an active acetaldehyde intermediate (bound to thiamine pyrophosphate) with a free acetaldehyde molecule, a reaction also catalyzed by PDC. nih.gov Subsequently, alcohol dehydrogenase (ADH) can be involved in the broader metabolic network by reducing acetaldehyde to ethanol, influencing the pool of available precursors for acetoin synthesis. igem.orgnih.gov

Non-Enzymatic Conversion of 2-Acetolactate to Diacetyl and Subsequent Reduction to Acetoin

Conversion of Acetoin to Acetoin Acetate

The final step in the formation of this compound is the esterification of acetoin with an acetyl group.

The direct enzymatic esterification of acetoin to form this compound is not as extensively documented as the biosynthesis of its precursors. However, the formation of esters in biological systems is a well-known process generally catalyzed by enzymes such as esterases or acyltransferases. While specific enzymes dedicated to forming this compound are not prominently characterized, analogous reactions, such as the lipase-catalyzed esterification of acetic acid with isoamyl alcohol to produce isoamyl acetate, suggest a potential mechanism. science.gov Such a reaction would likely involve the transfer of an acetyl group from an activated donor, such as acetyl-CoA, to the hydroxyl group of acetoin. While acetoin derivatives like this compound are detected in various foods, they are considered relatively rare in nature compared to acetoin itself. researchgate.net

Identification of this compound Forming Enzymes

The conversion of acetoin to this compound is an esterification reaction that requires the transfer of an acetyl group, typically from acetyl-CoA, to the hydroxyl group of acetoin. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs).

While a specific enzyme solely dedicated to this compound formation has not been extensively characterized across all microorganisms, alcohol O-acetyltransferases (EC 2.3.1.84) are known to catalyze this type of reaction. wikipedia.org These enzymes transfer an acetyl group from acetyl-CoA to an alcohol, producing an acetyl ester and coenzyme A. wikipedia.org For instance, the AAT1 enzyme from Saccharomyces cerevisiae, encoded by the ATF1 gene, is a major alcohol O-acetyltransferase responsible for synthesizing various acetate esters like ethyl acetate and isoamyl acetate. uniprot.org This enzyme is promiscuous regarding its alcohol substrate but specific to acetyl-CoA, suggesting it could potentially catalyze the formation of this compound from acetoin and acetyl-CoA. uniprot.org

The catabolism of acetoin, in contrast, is initiated by the acetoin dehydrogenase enzyme system (AoDH ES), which breaks down acetoin into acetaldehyde and acetyl-CoA. uni-muenster.deasm.org

Regulation of this compound Biosynthesis Pathways

The regulation of this compound synthesis is primarily governed by the availability of its precursor, acetoin. The biosynthesis of acetoin from pyruvate is a highly regulated process influenced by cofactor balance, carbon flux, genetic control, and environmental conditions. ontosight.ai

Cofactor Balance and Redox State (NADH/NAD+) in Acetoin Pathway Regulation

The intracellular ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+), known as the redox state, is a critical factor in regulating the metabolic fate of pyruvate and acetoin. oup.comnih.gov The synthesis of acetoin itself does not consume NADH, which can lead to an imbalance in the redox state if not managed. mdpi.comresearchgate.net

The key regulatory node is the enzyme 2,3-butanediol dehydrogenase (BDH), which catalyzes the reversible conversion of acetoin to 2,3-butanediol, a reaction that consumes NADH. nih.gov

High NADH/NAD+ Ratio: A high intracellular NADH level favors the reduction of acetoin to 2,3-butanediol by BDH. nih.gov This regenerates NAD+, which is essential for glycolysis to continue, but it depletes the pool of acetoin available for conversion to this compound.

Low NADH/NAD+ Ratio: A lower NADH/NAD+ ratio, often achieved through aerobic respiration or the action of enzymes like NADH oxidase (NoxE), limits the activity of BDH. mdpi.comnih.gov This leads to the accumulation of acetoin, thereby increasing the potential for this compound synthesis. mdpi.comnih.gov Metabolic engineering strategies, such as overexpressing a water-forming NADH oxidase in Serratia marcescens or Klebsiella pneumoniae, have been shown to decrease the NADH/NAD+ ratio, significantly reducing 2,3-butanediol production and increasing acetoin titers. nih.govd-nb.info

The acetoin pathway is thus recognized as a crucial mechanism for regulating the NADH/NAD+ ratio, especially in fermentative bacteria. mdpi.com

Carbon Flux Redistribution and its Impact on this compound Precursor Supply

The primary precursor for acetoin synthesis is pyruvate, a central hub in carbon metabolism. mdpi.com The distribution of carbon flux at the pyruvate node determines the amount of substrate available for the acetoin pathway versus competing metabolic routes. d-nb.info

Key enzymes compete for pyruvate:

α-Acetolactate Synthase (ALS): This is the first committed enzyme in the acetoin pathway, converting two molecules of pyruvate into α-acetolactate. ontosight.aifrontiersin.org

Pyruvate Dehydrogenase (PDH): This complex converts pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle. mdpi.com

Lactate (B86563) Dehydrogenase (LDH): This enzyme reduces pyruvate to lactate, a common fermentation product. acs.org

Redirecting carbon flux towards acetoin is a common metabolic engineering strategy. nih.gov This can be achieved by:

Blocking Competing Pathways: Deleting genes for competing pathways, such as those for lactate (ldh) or acetate (pta) production, can increase the pyruvate pool available for acetoin synthesis. acs.org

Modulating Enzyme Activity: Reducing the activity of the PDH complex has been shown to redirect carbon flux towards pyruvate-derived products like acetoin. d-nb.info

Overexpressing Pathway Enzymes: Increasing the expression of α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD) enhances the conversion of pyruvate to acetoin. nih.govnih.gov

In Bacillus subtilis, blocking the synthesis of acetoin, a major carbon overflow pathway, leads to the accumulation of pyruvate. acs.org This demonstrates the significance of carbon flux distribution in controlling the supply of acetoin. acs.org

Genetic Regulation of Enzymes in Acetoin and this compound Synthesis

The synthesis of acetoin is under tight genetic control. In many bacteria, including Bacillus subtilis, the genes encoding the key enzymes α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD) are organized into a single operon, the alsSD operon. mdpi.comasm.orgnih.gov

The expression of this operon is controlled by a regulatory gene, alsR, which is often located nearby and transcribed in the opposite direction. asm.orgresearchgate.net The AlsR protein is a transcriptional activator belonging to the LysR family. asm.orgnih.gov Its activity is induced by conditions such as low pH and the presence of acetate, leading to increased transcription of the alsSD operon, particularly during the stationary phase of growth. mdpi.comasm.orgresearchgate.net Disruption of the alsR gene prevents the expression of the alsSD operon. asm.orgnih.gov

Other global regulators also play a role. For example, in some bacteria, the expression of acetoin synthesis genes is subject to carbon catabolite repression, which ensures that preferred carbon sources are utilized first. researchgate.net

While the genetic regulation of the acetoin precursor pathway is well-documented, the specific genetic regulation of this compound-forming enzymes, such as alcohol acetyltransferases, is less characterized in the context of this compound production.

Environmental Factors Influencing Biosynthesis (e.g., Oxygen Supply, pH)

Environmental conditions significantly impact the metabolic fluxes that lead to acetoin production.

Oxygen Supply: Oxygen availability is a critical determinant. Acetoin synthesis is generally favored under microaerobic or aerobic conditions, while anaerobic conditions tend to promote the formation of 2,3-butanediol. mdpi.com This is because oxygen allows for the re-oxidation of NADH via the respiratory chain, lowering the NADH/NAD+ ratio and thus inhibiting the reduction of acetoin to 2,3-butanediol. mdpi.com High oxygen levels have been shown to enhance acetoin production in B. amyloliquefaciens. mdpi.com

pH: The pH of the culture medium has a profound effect on both enzyme activity and gene expression. In many bacteria, acidic conditions trigger a shift towards acetoin production as a mechanism to prevent excessive intracellular acidification from the accumulation of acidic fermentation products like acetate. nih.govbiorxiv.org Low external pH induces the expression of the alsSD operon in B. subtilis. nih.gov The enzyme acetoin reductase/butanediol (B1596017) dehydrogenase (AR/BDH) also exhibits different pH optima for its forward and reverse reactions. For instance, the B. subtilis AR/BDH favors the reduction of acetoin at an acidic pH (e.g., 6.5) and the oxidation of 2,3-butanediol at an alkaline pH (e.g., 8.5). plos.org This has led to the development of two-stage pH control strategies to maximize acetoin yield. plos.org

The table below summarizes the influence of these key environmental factors.

FactorConditionEffect on Acetoin PathwayReference
Oxygen High Availability / AerobicFavors acetoin accumulation by lowering the NADH/NAD+ ratio, inhibiting reduction to 2,3-butanediol. mdpi.com
Oxygen Low Availability / AnaerobicPromotes conversion of acetoin to 2,3-butanediol to regenerate NAD+. mdpi.com
pH Acidic (e.g., < 7.0)Induces expression of alsSD operon; can favor acetoin reduction depending on the specific enzyme's optimal pH. nih.govbiorxiv.orgplos.org
pH Alkaline (e.g., > 8.0)Can favor the reverse reaction (oxidation of 2,3-butanediol to acetoin) for some enzymes. plos.org

Microbial Production and Metabolic Engineering for Acetoin Acetate

Engineered Microbial Strains for Enhanced Acetoin (B143602) Acetate (B1210297) Production

Zymomonas mobilis, a bacterium known for its highly efficient Entner-Doudoroff pathway for sugar fermentation, naturally produces acetoin as a byproduct under aerobic conditions. mdpi.comresearchgate.net However, its native production levels are low as the majority of the carbon flux is directed towards ethanol (B145695). Metabolic engineering efforts have focused on redirecting this flux and managing the cellular redox balance to create more efficient acetoin-producing strains. mdpi.comresearchgate.net

A primary strategy to boost acetoin production in Z. mobilis is the introduction of a more efficient, heterologous pathway. mdpi.comresearchgate.net While Z. mobilis has native genes for α-acetolactate synthase (Als), the enzyme that converts pyruvate (B1213749) to α-acetolactate, it lacks an efficient α-acetolactate decarboxylase (AldC) to convert α-acetolactate to acetoin. mdpi.com To overcome this bottleneck, researchers have introduced optimized genes for both Als and AldC from other bacteria, such as Bacillus subtilis and Enterobacter cloacae, under the control of strong native promoters. mdpi.com This engineering competes with the native pyruvate decarboxylase (PDC), which channels pyruvate towards ethanol, thereby shifting the carbon flux towards acetoin synthesis. mdpi.com Introducing an optimized aldC gene alone increased the acetoin titer by 15%, while a combination with a high-affinity als gene resulted in a 24% increase, achieving a titer of 6.23 g/L. mdpi.com

Redirecting pyruvate away from ethanol production creates an imbalance in the cellular redox state, specifically the NADH/NAD+ ratio. In its native state, Z. mobilis relies on ethanol fermentation to regenerate NAD+ from NADH, which is essential for glycolysis to proceed. When the ethanol pathway is downregulated, NADH can accumulate, inhibiting cellular growth and metabolism. To address this, a water-forming NADH oxidase (NoxE) from Lactococcus lactis is heterologously expressed. mdpi.com This enzyme provides an alternative route for regenerating NAD+ by oxidizing NADH, thereby restoring the redox balance. The co-expression of the NoxE enzyme with the heterologous acetoin pathway significantly enhanced production. One engineered strain containing both the artificial acetoin operon (als and aldC) and the noxE gene achieved a maximum acetoin titer of 8.8 g/L with a productivity of 0.34 g·L⁻¹·h⁻¹. researchgate.net Another engineered strain, where the ethanol pathway was deleted and noxE was expressed, produced acetoin with a yield of 0.44 g/g of glucose, which is 88% of the maximum theoretical yield.

Table 1: Acetoin Production in Engineered Zymomonas mobilis Strains

This table summarizes the acetoin production metrics from various engineered Z. mobilis strains discussed in the text.

Engineered Strain/ModificationAcetoin Titer (g/L)Acetoin Yield (g/g glucose)Productivity (g·L⁻¹·h⁻¹)Reference
Introduction of optimized aldC--- mdpi.com
Introduction of high-affinity als and optimized aldC6.23-- mdpi.com
Artificial acetoin operon (als, aldC) + noxE expression8.8-0.34 researchgate.net
Ethanol pathway deletion + noxE expression + bdhA deletion-0.44-

Saccharomyces cerevisiae, or baker's yeast, is another key microorganism extensively engineered for chemical production. It naturally produces small amounts of acetoin and its reduced form, 2,3-butanediol (B46004), during fermentation. nih.gov Engineering strategies in yeast often target central carbon metabolism to increase the availability of precursors for acetoin synthesis and to control its subsequent conversion. asm.orgnih.gov

A common approach to increase the precursor pool for acetoin is to divert carbon flux away from ethanol and towards glycerol (B35011). This is achieved by overexpressing the GPD1 gene, which encodes for glycerol-3-phosphate dehydrogenase. asm.orgnih.gov This modification reroutes a significant portion of the carbon from glycolysis towards glycerol production, which also leads to a decrease in the final ethanol yield. nih.gov However, overexpressing GPD1 often results in the accumulation of acetate, an undesirable byproduct. To counteract this, the ALD6 gene, which encodes an acetaldehyde (B116499) dehydrogenase responsible for converting acetaldehyde to acetate, is deleted. asm.orgnih.govnih.gov The combined overexpression of GPD1 and deletion of ald6 successfully diverts carbon to glycerol without acetate accumulation but leads to a significant build-up of acetaldehyde and consequently high levels of acetoin. nih.gov These GPD1 ald6 strains accumulate considerable levels of acetoin due to its inefficient reduction to 2,3-butanediol. nih.gov

The accumulation of acetoin in engineered strains can be undesirable, especially in products like wine where it imparts a negative sensory impact at high concentrations. asm.orgnih.gov To solve this, the accumulated acetoin is converted to 2,3-butanediol, a compound with more neutral sensory properties, by the enzyme 2,3-butanediol dehydrogenase, encoded by the BDH1 gene. nih.govasm.org Deleting the BDH1 gene has been shown to result in an accumulation of acetoin and a decrease in 2,3-butanediol. nih.gov Conversely, overexpressing BDH1 in the glycerol-overproducing (GPD1 ald6) strains has been shown to be an effective strategy. asm.orgnih.gov Research has demonstrated that both the amount of the Bdh1 enzyme and the availability of its cofactor, NADH, can be limiting factors. asm.orgnih.gov However, under wine fermentation conditions, the primary limiting factor was found to be the level of Bdh1 synthesis. asm.orgnih.gov Overproduction of the native Bdh1 enzyme in a GPD1 ald6 strain successfully redirected 85% to 90% of the accumulated acetoin into 2,3-butanediol. asm.orgnih.gov

Table 2: Metabolite Production in Engineered Saccharomyces cerevisiae Strains

This table illustrates the effect of specific genetic modifications on the production of key metabolites in S. cerevisiae during fermentation.

Strain GenotypeKey Metabolite ChangeEffectReference
bdh1Δ (BDH1 deletion)AcetoinAccumulation nih.gov
bdh1Δ (BDH1 deletion)2,3-ButanediolDiminution nih.gov
GPD1 overexpression + ald6 deletionAcetoinSignificant accumulation nih.gov
GPD1 overexpression + ald6 deletion + BDH1 overexpressionAcetoinReduced by 85-90% asm.orgnih.gov
GPD1 overexpression + ald6 deletion + BDH1 overexpression2,3-ButanediolStoichiometric increase relative to acetoin reduction asm.org
Engineering Glycerol-3-Phosphate Dehydrogenase (GPD1) and Acetaldehyde Dehydrogenase (Ald6)

Bacillus Species in Acetoin and 2,3-Butanediol Production

The genus Bacillus is a prominent group of bacteria utilized for the production of various industrial products, including acetoin and 2,3-butanediol. frontiersin.orgtandfonline.com Many strains within this genus are considered "Generally Recognized As Safe" (GRAS), making them particularly suitable for industrial-scale fermentation. nih.govnih.gov

Bacillus amyloliquefaciens has emerged as a promising candidate for the industrial production of 2,3-butanediol (2,3-BD). plos.org One isolated strain, B10-127, has demonstrated high tolerance to glucose and efficient 2,3-BD production. nih.gov Research has focused on optimizing fermentation parameters such as initial glucose concentration, temperature, pH, and agitation to maximize yield. nih.gov In fed-batch cultures, this strain has achieved a 2,3-BD concentration of 92.3 g/L with a productivity of 0.96 g/L·h. nih.gov

Further metabolic engineering efforts have aimed to increase 2,3-BD production by over-expressing key enzymes. For instance, the co-overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and 2,3-butanediol dehydrogenase (BDH) in B. amyloliquefaciens resulted in a significant increase in the molar yield of 2,3-BD by 22.7%, while reducing the production of by-products like acetoin, lactate (B86563), and succinate. plos.org This engineered strain reached a maximum 2,3-BD concentration of 132.9 g/L in fed-batch fermentation. plos.org The use of alternative carbon sources, such as molasses and hydrolysates from food processing residues, has also been successfully explored for 2,3-BD production by B. amyloliquefaciens. researchgate.net

Table 1: 2,3-Butanediol Production by Bacillus amyloliquefaciens

Strain Engineering Strategy 2,3-BD Titer (g/L) Productivity (g/L·h) Key By-products Reference
B10-127 Optimized fermentation 92.3 0.96 Not specified nih.gov
pBG Overexpression of BDH and GAPDH 132.9 2.95 Acetoin, lactate, succinate plos.org

Bacillus subtilis is a well-studied microorganism for the production of acetoin. tandfonline.com However, a significant challenge in acetoin fermentation is the concurrent production of by-products, primarily 2,3-butanediol, but also acetate and lactate. frontiersin.org Metabolic engineering strategies have been employed to minimize the formation of these by-products and redirect the metabolic flux towards acetoin.

A key approach involves the deletion of genes responsible for by-product synthesis. The deletion of bdhA (encoding 2,3-butanediol dehydrogenase) and alsSD (encoding α-acetolactate synthase and decarboxylase) are major targets to prevent the conversion of acetoin to 2,3-butanediol and to control the initial steps of the pathway, respectively. frontiersin.org Additionally, deleting the pta gene, which is involved in acetate formation, has been shown to be effective. frontiersin.org By creating a deletion mutant (ΔBP) with blocked by-product synthesis pathways, a 3.7-fold increase in the production of another desired product, poly-γ-glutamic acid (γ-PGA), was achieved, highlighting the effectiveness of this strategy. frontiersin.org

Another strategy to enhance acetoin production is to manipulate the intracellular redox balance (NADH/NAD+ ratio). The conversion of acetoin to 2,3-butanediol is an NADH-dependent reaction. researchgate.net By knocking out the bdhA gene and moderately expressing a water-forming NADH oxidase (YODC), the carbon flux was successfully redistributed towards acetoin. This resulted in a 35.3% increase in acetoin production, reaching 56.7 g/L, while significantly decreasing the production of 2,3-butanediol, lactic acid, and ethanol. researchgate.net

Table 2: Metabolic Engineering of Bacillus subtilis for Enhanced Production

Strain Genetic Modification Target Product By-product Reduction Reference
ΔBP Deletion of bdhA, alsSD, pta, yvmC, cypX γ-PGA 2,3-butanediol, acetoin, acetate frontiersin.org
Bacillus amyloliquefaciens for 2,3-Butanediol Production

Corynebacterium glutamicum for Chiral Acetoin Biosynthesis

Corynebacterium glutamicum, another GRAS microorganism, has been engineered for the efficient production of optically pure D-(-)-acetoin. researchgate.netnih.gov The production of specific stereoisomers of acetoin is highly valuable for applications in the pharmaceutical industry. nih.gov

Metabolic engineering strategies in C. glutamicum have focused on redirecting cellular carbon fluxes towards acetoin synthesis. This has been achieved by blocking anaplerotic pathways, attenuating key genes in the tricarboxylic acid (TCA) cycle, and integrating additional copies of the alsSD operon into the genome. researchgate.netnih.gov A significant synergistic effect on acetoin production was observed by combining the attenuation of citrate (B86180) synthase with the inactivation of phosphoenolpyruvate (B93156) carboxylase. researchgate.netnih.gov

Through these systematic engineering efforts, an optimal strain, CGS11, was developed. In a 5 L fermenter, this strain produced 102.45 g/L of acetoin with a yield of 0.419 g/g of glucose and a productivity of 1.86 g/L/h. researchgate.netnih.gov The optical purity of the resulting D-(-)-acetoin was greater than 95%. researchgate.netnih.gov

Enterobacter cloacae in Biotechnological Production of Acetoin

Enterobacter cloacae is a well-known natural producer of acetoin and is considered a promising microorganism for its biological production. nih.gov This bacterium can metabolize various sugars derived from lignocellulose, such as glucose and xylose, into acetoin. nih.govrsc.org The key enzyme in this process is α-acetolactate decarboxylase (ALDC), which converts α-acetolactate to acetoin. nih.gov

Metabolic engineering of Enterobacter cloacae has been successful in enhancing acetoin production from lignocellulosic resources. By redirecting metabolic flux, fine-tuning reducing power, and eliminating carbon catabolite repression, an engineered strain, SDM 53, was constructed. rsc.orgrsc.org This strain demonstrated the ability to efficiently and simultaneously utilize glucose and xylose. rsc.org In fed-batch fermentation using pretreated corn stover hydrolysate, the SDM 53 strain produced 45.6 g/L of acetoin at a rate of 1.52 g/L·h. rsc.orgrsc.org

Serratia marcescens in Acetoin Production

Serratia marcescens is another bacterium capable of producing significant amounts of neutral compounds like acetoin and 2,3-butanediol from carbohydrates. jmb.or.kr The production of these compounds is influenced by the quorum-sensing (QS) system. jmb.or.kr Studies have shown that the AHL-QS system in S. marcescens MG1 positively influences the generation of acetoin and 2,3-butanediol. jmb.or.kr Disruption of the swrI gene, a key component of the QS system, led to a decrease in acetoin production. jmb.or.kr

Metabolic engineering has also been applied to enhance acetoin production in S. marcescens. To reduce the formation of the major by-product, 2,3-butanediol, the nox gene encoding a water-forming NADH oxidase from Lactobacillus brevis was expressed in S. marcescens H32. nih.gov This strategy increased the intracellular NAD+/NADH ratio, leading to a 52% decrease in 2,3-butanediol and a 33% increase in acetoin accumulation. nih.gov A fed-batch culture of this engineered strain achieved an acetoin titer of 75.2 g/L with a productivity of 1.88 g/(L·h). nih.gov

Table 3: Acetoin Production by Engineered Serratia marcescens

Strain Engineering Strategy Acetoin Titer (g/L) Productivity (g/L·h) Reference
H32 with nox expression Expression of NADH oxidase 75.2 1.88 nih.gov

Enterococcus faecalis Metabolism of Glycerol and Acetoin Production

Enterococcus faecalis is a lactic acid bacterium capable of metabolizing glycerol, a by-product of biodiesel production, into various end products, including acetate, acetoin, and lactate. researchgate.netasm.org The metabolic fate of pyruvate in E. faecalis is influenced by the intracellular redox state (NADH/NAD+ ratio) and the concentration of glycerol. researchgate.net

Under aerobic conditions with low glycerol concentrations (0.1 M), E. faecalis produces acetate, acetoin, and L-lactate from pyruvate. researchgate.net However, at high glycerol concentrations (1.0 M), the metabolism shifts towards producing more L-lactate than acetate and acetoin, even in the presence of oxygen. researchgate.net This is because glycerol metabolism via the dehydrogenation pathway generates a significant amount of NADH, leading to a high intracellular NADH/NAD+ ratio, which in turn favors the lactic acid fermentation pathway. researchgate.netbohrium.com

E. faecalis possesses two primary pathways for glycerol catabolism: a phosphorylation pathway and a dehydrogenation pathway. nih.gov The expression of genes for both pathways has been observed during aerobic glycerol metabolism. asm.org Under anaerobic conditions, glycerol metabolism is coupled with ethanol fermentation to oxidize the excess NADH generated. bohrium.com

Strategies for Redirecting Carbon Flux in Microbial Systems

The efficient microbial synthesis of acetoin is contingent on directing the central carbon flux towards its biosynthetic pathway. This often involves significant metabolic engineering to minimize the loss of carbon to competing by-products and to enhance the availability of necessary precursors.

Prevention of By-product Formation (e.g., Lactate, Acetate, Ethanol)

To counter this, researchers employ gene deletion techniques to block these competing metabolic routes. For instance, in Enterobacter aerogenes, the deletion of genes encoding lactate dehydrogenase (ldhA) and two different 2,3-butanediol dehydrogenases (budC and dhaD) was performed to prevent the formation of lactate and the reduction of acetoin to 2,3-butanediol. nih.gov This redirection of metabolic flux is a common and effective approach. In one study with B. subtilis, deleting the acetoin reductase gene (bdhA) was the first step to block the main carbon flow from acetoin to 2,3-butanediol. researchgate.net Further engineering to reduce lactate and ethanol production resulted in a 35.3% increase in acetoin production, reaching 56.7 g/L. mdpi.com

In Corynebacterium glutamicum, attenuating the citrate synthase gene (gltA) and inactivating the phosphoenolpyruvate carboxylase gene (ppc) showed a synergistic effect. This strategy not only redirected carbon from the TCA cycle but also unexpectedly decreased acetate yield by 46.7%, effectively channeling more carbon toward acetoin. nih.gov These genetic modifications are crucial for developing industrial strains capable of high-yield acetoin production.

Table 1: Impact of By-product Pathway Deletion on Acetoin Production

Microorganism Gene(s) Deleted/Modified By-product(s) Reduced Resulting Acetoin Titer
Enterobacter aerogenes ldhA, budC, dhaD, gcd Lactate, 2,3-Butanediol, 2-Ketogluconate 71.7 g/L nih.gov
Bacillus subtilis bdhA (acetoin reductase) 2,3-Butanediol ---
Corynebacterium glutamicum Attenuation of gltA, Inactivation of ppc Acetate, Reduced TCA cycle flux 102.45 g/L nih.gov

Increasing Precursor Supply through Metabolic Pathway Modulation

Beyond blocking by-products, enhancing the pool of direct precursors, primarily pyruvate, is a key strategy. Two molecules of pyruvate are condensed to form α-acetolactate, the immediate precursor to acetoin. mdpi.comacademicjournals.org Therefore, modifications to the central carbon metabolism that increase pyruvate availability can significantly boost acetoin yields.

One approach involves introducing a heterologous acetoin pathway with highly efficient enzymes. In Zymomonas mobilis, introducing genes for acetolactate synthase (als) from B. licheniformis and acetolactate decarboxylase (aldC) from E. cloacae helped to shift carbon flux away from ethanol production towards acetoin. mdpi.com In Corynebacterium glutamicum, researchers inserted additional copies of the acetolactate synthase and decarboxylase operon (alsSD) into the genome to strengthen the pull of carbon into the acetoin pathway. nih.gov

Another effective strategy is to weaken competing pathways that consume pyruvate, such as the tricarboxylic acid (TCA) cycle. Attenuating the expression of citrate synthase, the first enzyme in the TCA cycle, has been shown to redirect carbon flux towards acetoin synthesis. nih.gov This, combined with blocking anaplerotic pathways that replenish TCA cycle intermediates, creates a robust metabolic push towards the desired product. nih.gov Furthermore, balancing the intracellular redox state by manipulating NAD+/NADH levels is critical, as several by-product pathways are NADH-dependent. researchgate.netmdpi.com

Optimization of Fermentation Conditions for Acetoin Acetate Precursors

The successful production of acetoin at an industrial scale depends not only on the genetic makeup of the microorganism but also on the precise control of fermentation conditions. Factors such as aeration, substrate, medium composition, and pH have a profound impact on metabolic flux, cell growth, and final product titer. acs.org

Impact of Oxygen Supply and Shaking Speed

Oxygen availability is one of the most critical parameters in acetoin fermentation, as it directly influences the cellular redox state (NADH/NAD+ ratio) and can shift the balance between acetoin and its reduced form, 2,3-butanediol. researchgate.netmdpi.com High aeration or high dissolved oxygen (DO) levels generally favor acetoin production. researchgate.netasm.org In the presence of oxygen, α-acetolactate can be non-enzymatically converted to diacetyl, which is then reduced to acetoin. mdpi.com This aerobic pathway helps regenerate NAD+, which can become a limiting factor. researchgate.net

Shaking or agitation speed in a fermenter is used to control the oxygen transfer rate. Studies have shown that manipulating agitation speed can be a powerful tool to direct carbon flux. For example, a two-stage agitation speed control strategy was developed for Bacillus amyloliquefaciens. researchgate.net In the first stage, a lower speed (350 rpm) was used to promote the production of 2,3-butanediol. In the second stage, the speed was increased to 500 rpm, which increased oxygen supply and favored the reverse transformation of 2,3-butanediol back into acetoin, achieving a final titer of 51.2 g/L. researchgate.net Similarly, in Bacillus subtilis, increasing the volumetric oxygen transfer coefficient (kLa) from 64 h⁻¹ to 200 h⁻¹ shifted the major product from 2,3-butanediol to acetoin, with the acetoin concentration reaching 65.9 g/L. mdpi.com

Table 2: Effect of Aeration Strategy on Acetoin and 2,3-Butanediol (2,3-BDO) Production

Microorganism Aeration/Agitation Strategy Acetoin Titer 2,3-BDO Titer
Bacillus amyloliquefaciens Constant 300 rpm --- 58.1 g/L researchgate.net
Bacillus amyloliquefaciens Two-stage (350 rpm → 500 rpm) 51.2 g/L researchgate.net ---
Bacillus subtilis kLa = 64 h⁻¹ 47.4 g/L mdpi.com 55.2 g/L mdpi.com
Bacillus subtilis kLa = 200 h⁻¹ 65.9 g/L mdpi.com ---

Substrate Utilization and Consumption Rates

The choice of carbon source is fundamental to the economics and efficiency of the fermentation process. While glucose is a common and effective substrate, there is significant interest in using less expensive and more sustainable feedstocks derived from lignocellulosic biomass. academicjournals.orgmdpi.com These materials are rich in sugars like glucose, xylose, and arabinose. plos.org

A major challenge is that many microorganisms exhibit carbon catabolite repression, where the presence of a preferred sugar (like glucose) prevents the utilization of other sugars. nih.gov Metabolic engineering has been employed to overcome this limitation. In Bacillus subtilis, researchers engineered a strain to co-overexpress genes that enabled the simultaneous transport and metabolism of glucose, xylose, and arabinose. plos.org This engineered strain was able to consume a sugar mixture similar to that found in corn straw and produce 62.2 g/L of acetoin in a fed-batch process. nih.gov When tested on actual lignocellulosic hydrolysate, the strain produced 11.2 g/L of acetoin, demonstrating its potential for valorizing waste biomass. plos.orgnih.gov

Table 3: Acetoin Production from Various Carbon Substrates

Microorganism Substrate(s) Process Acetoin Titer Yield
Bacillus subtilis (Engineered) Glucose, Xylose, Arabinose Mixture Fed-batch 62.2 g/L nih.gov 0.29 g/g total sugar nih.gov
Bacillus subtilis (Engineered) Lignocellulosic Hydrolysate Batch flask 11.2 g/L plos.org 0.34 g/g total sugar plos.org
Bacillus pumilus Glucose (200 g/L) Batch High final production academicjournals.org ---
Bacillus subtilis Molasses Optimized medium 37.9 g/L academicjournals.org ---

Medium Composition and pH Influence

The composition of the fermentation medium, including nitrogen sources, phosphates, and trace elements, plays a vital role in cell growth and metabolic activity. mdpi.com Statistical methods like the Plackett-Burman design are often used to screen for significant medium components and optimize their concentrations for maximal acetoin production. nih.gov

The pH of the fermentation broth is another critical factor that can determine the final product distribution. The enzymes involved in the acetoin pathway, particularly acetoin (or 2,3-butanediol) reductase (AR/BDH), often have different optimal pH levels for their forward (reduction) and reverse (oxidation) reactions. plos.org For example, the AR/BDH in B. subtilis shows a pH preference of 6.5 for reducing acetoin to 2,3-butanediol, but a preference of 8.5 for the reverse oxidation of 2,3-butanediol to acetoin. plos.org

This pH sensitivity has been exploited to develop advanced control strategies. A two-stage pH control strategy was successfully applied to a B. subtilis fermentation. plos.org For the first 48 hours, the pH was maintained at 6.5 to rapidly convert glucose into a mixture of acetoin and 2,3-butanediol. Afterwards, the pH was shifted to 8.0 for the remainder of the fermentation, which promoted the conversion of the accumulated 2,3-butanediol back into acetoin. plos.org Using this strategy in a fed-batch process, an acetoin titer of 73.6 g/L was achieved, which was a significant improvement over single-stage pH control. plos.org In some bacteria, the production of acetoin itself is a mechanism to prevent lethal acidification of the medium from the production of acidic by-products. nih.gov

Analytical Methodologies for Acetoin Acetate and Its Precursors

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of acetoin (B143602) acetate (B1210297) and its related compounds, providing robust separation and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including acetoin acetate, acetoin, and diacetyl. nih.govshimadzu.com This method offers high sensitivity and specificity, making it ideal for analyzing complex mixtures of volatile organic compounds (VOCs). apsnet.orgnih.govmdpi.comresearchgate.netaip.orgnih.gov

Sample preparation for GC/MS analysis of volatiles often involves headspace solid-phase microextraction (HS-SPME). apsnet.orgnih.govmdpi.com In this technique, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC injection port, where the adsorbed analytes are thermally desorbed and introduced into the chromatographic column.

The separation of compounds is achieved on a capillary column, such as an HP-5MS, which has a non-polar stationary phase. nih.govresearchgate.netapsnet.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Helium is commonly used as the carrier gas. apsnet.orgnih.gov

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for each compound. By comparing the obtained mass spectra with libraries of known compounds, such as the NIST library, confident identification of the analytes is possible. mdpi.com

GC/MS has been employed to identify a wide range of VOCs produced during microbial fermentation, including alkanes, alkenes, esters, and sulfides. apsnet.org It has also been used to develop and validate methods for the simultaneous assay of diacetyl and acetoin in alcoholic beverages, with detection limits below 0.1 mg/L. nih.gov The technique's ability to provide both retention time and mass spectral data makes it a highly reliable tool for the analysis of this compound and its volatile precursors. nih.gov

Table 2: Illustrative GC/MS Parameters for Volatile Compound Analysis

Parameter Value/Description Reference(s)
Technique Headspace Solid-Phase Microextraction (HS-SPME) apsnet.orgnih.govmdpi.com
Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) apsnet.org
GC Column HP-5MS (30 m x 0.25 mm x 0.25 µm) nih.govresearchgate.netapsnet.org
Carrier Gas Helium apsnet.orgnih.gov
Ionization Mode Electron Ionization (EI) nih.gov
Mass Analyzer Mass Selective Detector apsnet.org

Spectroscopic and Other Analytical Methods

Beyond chromatography, spectroscopic and enzymatic methods provide alternative and often complementary approaches for the analysis of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the identification and quantification of metabolites in complex biological samples. researchgate.netfrontiersin.orgcreative-proteomics.comnih.govspringernature.com ¹H NMR, in particular, is a high-throughput analytical tool that can provide a comprehensive metabolic profile of a sample with minimal preparation. explorationpub.com

The principle of NMR is based on the interaction of nuclear spins with an external magnetic field. Different protons within a molecule experience slightly different magnetic fields due to their chemical environment, resulting in distinct resonance frequencies or chemical shifts. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis.

For metabolite quantification, a known concentration of an internal standard, such as sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP), is often added to the sample. nih.gov The concentration of the analyte can then be determined by comparing the integral of its characteristic peak(s) to the integral of the internal standard's peak.

NMR has been successfully used for the metabolic profiling of various biological fluids and extracts, including saliva and wine. acs.org In the context of acetoin and its precursors, NMR can be used to identify and quantify these compounds in fermentation broths or other biological matrices. acs.orgacgpubs.org For example, the methyl protons of acetoin give rise to a characteristic signal in the ¹H NMR spectrum, which can be used for its quantification. acs.org Furthermore, NMR-based metabolic flux analysis, often employing stable isotope tracers like ¹³C, can provide detailed insights into the metabolic pathways leading to the formation of these compounds. researchgate.netfrontiersin.orgcreative-proteomics.comnih.govspringernature.com

Table 3: Key Features of NMR Spectroscopy for Metabolite Analysis

Feature Description Reference(s)
Principle Exploits the magnetic properties of atomic nuclei. frontiersin.org
Sample Preparation Minimal, often just requiring buffering and addition of an internal standard. creative-proteomics.comexplorationpub.com
Analysis Type Non-destructive and quantitative. creative-proteomics.comexplorationpub.com
Information Provided Structural information and concentration of multiple metabolites simultaneously. frontiersin.org
Application Metabolic profiling, flux analysis, and quantification of specific metabolites like acetoin. frontiersin.orgacs.orgacgpubs.org

Enzymatic Assays for Specific Metabolites

Enzymatic assays offer a highly specific and sensitive method for the quantification of particular metabolites. These assays utilize enzymes that catalyze a specific reaction involving the target analyte. The progress of the reaction can be monitored, often spectrophotometrically, to determine the initial concentration of the metabolite.

For the analysis of diacetyl and acetoin, several enzymatic methods are available. One common approach for diacetyl involves the use of diacetyl reductase (also known as acetoin dehydrogenase), which catalyzes the reduction of diacetyl to acetoin in the presence of the cofactor NADH. The reaction can be monitored by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Conversely, to measure acetoin, the reaction can be driven in the opposite direction, or a coupled enzyme system can be employed. A colorimetric method, often referred to as the Westerfeld method, can be used for the determination of both acetoin and diacetyl. encapprocess.fr In this assay, acetoin and diacetyl react with α-naphthol and creatine (B1669601) in an alkaline medium to produce a colored complex that can be measured spectrophotometrically at around 522-535 nm. encapprocess.frcsic.es This method primarily detects diacetyl, but acetoin is oxidized to diacetyl under the reaction conditions, allowing for its indirect measurement. csic.es

A key enzyme in the biosynthesis of acetoin is α-acetolactate decarboxylase (ALDC), which converts α-acetolactate directly to acetoin, bypassing the formation of diacetyl. nih.govgeterbrewed.comthemaltmiller.co.uknorthernbrewer.commorebeer.com Assays for ALDC activity are important in industries like brewing to control the levels of diacetyl, which can impart an off-flavor. encapprocess.frthemaltmiller.co.uk The activity of this enzyme can be determined by measuring the amount of acetoin produced from α-acetolactate. encapprocess.fr

Table 4: Principles of Enzymatic Assays for Diacetyl and Acetoin

Analyte Enzyme/Reagents Principle Reference(s)
Diacetyl Diacetyl Reductase, NADH Spectrophotometric measurement of NADH oxidation at 340 nm.
Acetoin & Diacetyl α-Naphthol, Creatine Colorimetric measurement of a colored complex at ~530 nm. encapprocess.frcsic.es
α-Acetolactate Decarboxylase Activity α-Acetolactate Measurement of acetoin formation. encapprocess.fr

Spectrophotometric Determination of Cell Growth (OD600)

In fermentation processes where this compound and its precursors are produced by microorganisms, monitoring cell growth is essential for process control and optimization. A simple, rapid, and widely used method for estimating cell density in a liquid culture is the measurement of optical density at a wavelength of 600 nm (OD600). sbtinstruments.combitesizebio.comblue-raybio.compro-analytics.netimplen.depatsnap.com

This technique relies on the principle of light scattering by particles, in this case, microbial cells, suspended in the culture medium. bitesizebio.comblue-raybio.compatsnap.com When a beam of light at 600 nm passes through the cell suspension, the cells scatter the light, and the amount of light that is not transmitted to the detector is measured as absorbance or optical density. sbtinstruments.compatsnap.com The OD600 value is, therefore, proportional to the cell concentration. patsnap.com

The 600 nm wavelength is typically chosen because it minimizes interference from the absorption of light by components in common culture media and by pigments produced by the cells. sbtinstruments.combitesizebio.com This method is non-destructive, allowing for the continuous monitoring of cell growth over time. patsnap.com By taking OD600 measurements at regular intervals, a growth curve can be constructed, which illustrates the different phases of microbial growth: lag, log (exponential), stationary, and death phases. sbtinstruments.comimplen.deeppendorf.comeppendorf.com

It is important to note that OD600 provides an indirect measure of cell number and does not distinguish between live and dead cells. sbtinstruments.com The relationship between OD600 and the actual cell concentration (e.g., colony-forming units per milliliter, CFU/mL) can vary depending on the size and shape of the microorganism and the specific spectrophotometer used. blue-raybio.compro-analytics.netimplen.de Therefore, for accurate quantification, it is often necessary to create a calibration curve that relates OD600 values to cell counts determined by a direct method, such as plating and colony counting. bitesizebio.comeppendorf.com

Table 5: Summary of OD600 Measurement for Cell Growth Monitoring

Parameter Description Reference(s)
Principle Light scattering by suspended microbial cells. bitesizebio.comblue-raybio.compatsnap.com
Wavelength 600 nm sbtinstruments.combitesizebio.comblue-raybio.compro-analytics.netimplen.depatsnap.com
Application Estimation of cell density and monitoring of microbial growth curves. sbtinstruments.comblue-raybio.comimplen.deeppendorf.com
Advantages Rapid, simple, non-destructive, and inexpensive. sbtinstruments.compatsnap.comeppendorf.com
Limitations Indirect measurement, does not differentiate between live and dead cells, requires calibration for accurate cell number determination. sbtinstruments.combitesizebio.comeppendorf.com

Advanced Omics Approaches in Metabolic Pathway Elucidation

Advanced "omics" technologies are crucial for unraveling the complex metabolic pathways involved in the biosynthesis of volatile compounds and their precursors. These methodologies provide a system-level understanding of how microorganisms produce specific molecules by examining their genetic potential, gene expression, protein production, and metabolic fluxes. The following sections detail the application of metagenomics, transcriptomics, proteomics, and stable isotope tracing in elucidating the microbial production of acetoin and its precursors, which are fundamental to the formation of this compound.

Metagenomic Sequencing for Microbial Pathway Identification

Metagenomic sequencing is a powerful culture-independent method that allows for the direct genetic analysis of entire microbial communities. This approach is instrumental in identifying the functional gene composition of a microbiome, revealing the potential for specific metabolic pathways, and pinpointing the microbial species responsible for the production of compounds like acetoin.

In the context of acetoin biosynthesis, metagenomics helps to reconstruct the metabolic pathways from environmental samples. For instance, in complex fermented food environments like traditional vinegars, lambic beer, and fermented sausages, metagenomic analysis has been used to identify the key enzymes and microbial players involved in the diacetyl/acetoin metabolic pathway. researchgate.netasm.orgasm.org

Key research findings from metagenomic studies include:

Identification of Functional Genes: Metagenomic studies have successfully identified genes encoding key enzymes in the acetoin pathway, such as α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and butanediol (B1596017) dehydrogenase (BDH), within complex microbial consortia. researchgate.netasm.org For example, in lambic beer production, genes for α-acetolactate synthase and decarboxylase were attributed to Pediococcus damnosus and Acetobacter species. asm.org

Linking Microbes to Metabolism: By analyzing the distribution of these genes, researchers can link specific microbial species to acetoin production. In a study on Zhenjiang aromatic vinegar, metagenomic sequencing combined with clone library analysis suggested that Acetobacter pasteurianus and several Lactobacillus species (L. buchneri, L. reuteri, L. fermentum, and L. brevis) are the functional producers of acetoin from 2-acetolactate (B3167203). researchgate.netresearchgate.net

Study FocusKey FindingsIdentified MicroorganismsRelevant Genes IdentifiedCitation
Zhenjiang Aromatic Vinegar Revealed microbial distribution in the diacetyl/acetoin metabolic pathway.Acetobacter pasteurianus, Lactobacillus spp. (L. buchneri, L. reuteri, L. fermentum, L. brevis)als (acetolactate synthase), aldc (acetolactate decarboxylase), bdh (butanediol dehydrogenase) researchgate.netresearchgate.net
Lambic Beer Production Attributed acetoin production pathways to specific microbial species over time.Acetobacter spp., Pediococcus damnosusα-acetolactate synthase, α-acetolactate decarboxylase, diacetyl reductases asm.org
Fermented Sausages Correlated higher abundance of acetoin pathway genes with increased acetoin concentration in inoculated samples.Lactobacillus sakei, Staphylococcus xylosusGenes for 2,3-butanediol (B46004) to acetoin conversion (e.g., EC 1.1.1.4) asm.org
Cocoa Bean Fermentation Identified metabolic pathways for key flavor and aroma compounds, including acetoin.Lactobacillus, Gluconacetobacter, Acetobacter, GluconobacterGeneral pathways for butanediol and acetoin researchgate.net
Swiss-type Cheese Reconstructed genomes and identified flavor-forming pathways for acetoin and diacetyl.Lactococcus lactis, Propionibacterium freudenreichiiGenes for citrate (B86180) fermentation leading to pyruvate (B1213749), diacetyl, and acetoin core.ac.uk

Transcriptomic and Proteomic Analyses for Metabolic Remodeling Studies

While metagenomics reveals the genetic potential of a microbial community, transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) provide a dynamic view of how that potential is realized under specific conditions. These analyses are critical for understanding metabolic remodeling—the global changes in metabolic pathway activity in response to environmental stimuli or developmental stages.

In the study of acetoin and acetate production, these techniques have been used to:

Uncover Regulatory Mechanisms: Transcriptome analyses in Lactococcus lactis revealed that genes involved in both acetate and acetoin production are induced late in respiratory growth. asm.orgnih.gov This highlights a temporal regulation strategy where the acetate pathway initially contributes to biomass, while the acetoin pathway is later employed to manage pH homeostasis. asm.orgnih.govnih.gov

Identify Stress Responses: Proteomic and metabolomic analyses of Bacillus subtilis during biofilm development showed a metabolic switch from acetate to acetoin fermentation. frontiersin.orgasm.org This remodeling is controlled at the transcriptional level and is essential for robust biofilm growth. frontiersin.orgasm.org Similarly, in Lactococcus lactis, acetoin stress itself was found to alter the proteome, affecting proteins involved in fatty acid metabolism and DNA repair. researchgate.net

Optimize Production Strains: In engineered E. coli and Cupriavidus necator, proteomic analysis has been used to confirm the impact of genetic modifications. For example, deleting polyhydroxybutyrate (B1163853) synthase genes in C. necator was shown via proteomics to successfully redirect carbon flux toward the introduced acetoin synthesis pathway. semanticscholar.org Transcriptomic analysis is also considered a future direction for understanding and improving acetoin tolerance in engineered E. coli strains. researchgate.netnih.gov

Analyze Metabolic Shifts: In Aspergillus oryzae, transcriptome analysis showed that when grown on acetate, the glyoxylate (B1226380) and tricarboxylic acid (TCA) cycles were the key carbon utilization pathways, a significant shift from growth on glucose. asm.org In Listeria monocytogenes, exposure to the food preservatives lactate (B86563) and diacetate induced a transcriptomic shift toward the production of the neutral compound acetoin, away from more acidic fermentation products. nestle.com.cn

Organism/SystemCondition StudiedKey Transcriptomic/Proteomic FindingsImplication for Acetoin/Acetate MetabolismCitation
Lactococcus lactis Respiratory GrowthInduction of genes for acetate and acetoin pathways late in growth.Acetate production enhances biomass; acetoin production manages pH. asm.orgnih.govasm.org
Bacillus subtilis Biofilm DevelopmentUpregulation of acetolactate synthase and a switch from acetate to acetoin fermentation.Acetoin production is crucial for redox balance and maintaining extracellular pH during biofilm formation. frontiersin.orgasm.org
Cupriavidus necator Engineered for Acetoin ProductionProteomics confirmed that gene deletions redirected pyruvate towards the acetoin pathway.Validated metabolic engineering strategy for enhanced acetoin synthesis. semanticscholar.org
Citrobacter sp. BL-4 Growth on AcetateUpregulation of acetyl-CoA synthetase and the glyoxylate bypass; downregulation of the TCA cycle.Shows metabolic adaptation to utilize acetate as a primary carbon source. shimadzu.com
Lactococcus lactis Acetoin StressDecreased levels of proteins involved in fatty acid metabolism, stress response, and DNA metabolism.Reveals cellular targets of acetoin toxicity and adaptive responses. researchgate.net

Stable Isotope Tracing for Carbon Flux Analysis

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic networks. By supplying a substrate labeled with a stable isotope (e.g., ¹³C), researchers can track the labeled atoms as they are incorporated into various downstream metabolites. This allows for the quantitative analysis of metabolic fluxes—the in vivo rates of metabolic reactions—providing a definitive picture of pathway utilization.

For acetoin and its precursors, ¹³C metabolic flux analysis has been essential for:

Elucidating Precursor Contribution: In acetic acid bacteria (Acetobacter pasteurianus), ¹³C labeling experiments demonstrated a clear separation of carbon metabolism. Acetate was found to be derived almost exclusively from ethanol (B145695), while lactate was the primary precursor for acetoin and biomass building blocks. researchgate.net This functional separation is crucial for maximizing growth and conversion rates in environments like cocoa pulp fermentation. researchgate.net

Quantifying Pathway Activity: By analyzing the mass isotopomer distributions in proteinogenic amino acids and secreted products like acetoin and acetate, the fluxes through central carbon pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle) can be precisely calculated. This provides quantitative data on how carbon is partitioned between different metabolic branches.

Developing Analytical Methods: To perform these analyses, specific methods for quantifying the labeling pattern of secreted acetoin have been developed. This often involves derivatization followed by gas chromatography-mass spectrometry (GC/MS) analysis, allowing for accurate measurement of mass isotopomer distributions.

Distinguishing Biogenic from Synthetic Products: Stable carbon isotope ratio analysis (GC-C-IRMS) of both acetic acid and acetoin in rice vinegar has been developed as a method to detect adulteration. Since the δ¹³C value of acetoin is primarily influenced by the raw materials (like rice), it can serve as an internal reference to determine if synthetic acetic acid has been added. asm.org

OrganismSubstrates Studied (Tracer)Key Carbon Flux FindingsAnalytical TechniqueCitation
Acetobacter pasteurianus Lactate and Ethanol ([¹³C]Lactate, [¹³C]Ethanol)Acetate is derived almost exclusively from ethanol; lactate is the precursor for acetoin and biomass.¹³C Metabolic Flux Analysis, GC/MS researchgate.net
Brewed Rice Vinegar Rice (natural abundance)The δ¹³C value of acetoin is consistent and can be used as an internal standard to detect adulteration with synthetic acetic acid.GC-C-IRMS asm.org
Yarrowia lipolytica Acetate ([¹³C]Acetate)Elucidated flux distribution through the TCA cycle, glyoxylate shunt, and gluconeogenesis during lipid production from acetate.¹³C Metabolic Flux Analysis, GC-MS, LC-MS
Deep Subseafloor Sediments Organic Carbon (natural abundance)Isotopic relationships between acetate and lactate provide information on microbial carbon flow and the activity of acetogenic communities.Stable Carbon Isotope Analysis frontiersin.org

Applications of Acetoin Acetate Research

Biotechnological Production of Value-Added Chemicals

Research into acetoin (B143602) acetate (B1210297) is closely linked to the biotechnological production of its precursor, acetoin. researchgate.net Acetoin is recognized as a high-value platform chemical with the potential to be a building block for synthesizing various other chemicals. researchgate.netresearchgate.net The U.S. Department of Energy has even classified acetoin as one of the top 30 potential platform chemicals derived from biomass. mdpi.complos.org

The biotechnological production of acetoin is often favored over chemical synthesis due to its environmental friendliness and the production of safer products. researchgate.net Microorganisms like Bacillus subtilis, Zymomonas mobilis, and Saccharomyces cerevisiae are known to produce acetoin as a physiological metabolite. mdpi.com Research focuses on optimizing these microbial fermentation processes to enhance acetoin yield. researchgate.netmdpi.com Acetoin, in its optically pure form, serves as a precursor for synthesizing heterocyclic compounds and pharmaceutical intermediates. mdpi.com

Acetoin itself is a precursor for the production of 2,3-butanediol (B46004), another valuable chemical used in the manufacturing of synthetic rubber, printing inks, and antifreeze agents. researchgate.netmdpi.com The conversion of acetoin to 2,3-butanediol is a reversible reaction, which is significant in regulating the NAD+/NADH ratio within microbial cells. academicjournals.org Additionally, research has explored the use of acetoin as a precursor for liquid hydrocarbon fuels. researchgate.netresearchgate.net

Food and Beverage Industry Applications (Flavor Enhancement, Reduced Alcohol Fermentation)

Acetoin acetate and its precursor, acetoin, have significant applications in the food and beverage industry, primarily as flavoring agents. hmdb.cafoodb.cacymitquimica.com this compound is described as having a sweet, buttery, and creamy taste. hmdb.cafoodb.ca It is found naturally in foods such as alcoholic beverages, cocoa products, and fruits. hmdb.cafoodb.ca

Acetoin is widely used as a food additive to impart a buttery or cheesy flavor and a creamy yogurt-like aroma. researchgate.netresearchgate.net It is a common component in a variety of foods, including dairy products like butter and yogurt. researchgate.net

In the context of alcoholic beverages, particularly wine, the production of acetoin is a key area of research, especially in efforts to produce lower-alcohol wines. mdpi.com During fermentation, yeast produces acetoin as a byproduct. researchgate.net In engineered yeast strains designed to produce more glycerol (B35011) (which contributes to the body of the wine) and less ethanol (B145695), there is often an overproduction of acetoin. mdpi.comnih.govresearchgate.net Since high concentrations of acetoin can impart an undesirable buttery off-flavor, research has focused on converting this excess acetoin into 2,3-butanediol, a compound with a neutral sensory impact. mdpi.comnih.govresearchgate.net This is typically achieved by overexpressing the gene for butanediol (B1596017) dehydrogenase, the enzyme that catalyzes this conversion. mdpi.comnih.govresearchgate.net

The following table provides an overview of the flavor profiles of acetoin and this compound:

CompoundFlavor/Odor DescriptionSource
AcetoinButtery, creamy, yogurt-like researchgate.nethmdb.ca
This compoundSweet, buttery, creamy, fruity hmdb.cafoodb.cathegoodscentscompany.comthegoodscentscompany.com

Biological Signal Research and Ecological Studies

Research has indicated that acetoin plays a role as a biological signal in various ecological contexts. For some fermentative bacteria, acetoin can serve as an energy source. researchgate.net The production of acetoin by microorganisms, detectable through the Voges-Proskauer test, is a key diagnostic marker for microbial classification and points to its physiological importance. academicjournals.orgplos.org

In bacterial populations, acetoin production is linked to strategies for survival and competition. One key function is the avoidance of over-acidification of the environment. academicjournals.orgresearchgate.net When bacteria ferment sugars, they often produce acidic byproducts like acetate. biorxiv.orgtandfonline.com High levels of acetate can become toxic. biorxiv.org In response, some bacteria switch their metabolism to produce the pH-neutral compound acetoin, which can be used as a carbon source later on. biorxiv.org This "acetate switch" is a classic example of metabolic adaptation. biorxiv.org

Studies on Bacillus subtilis have shown that the expression of genes for acetoin production is triggered by high acetate levels. biorxiv.org This suggests a sophisticated system of sensing and responding to environmental cues. Furthermore, acetoin can act as a carbon storage compound, allowing bacteria to survive when other carbon sources are depleted. academicjournals.org

Metabolic Engineering for Improved Fermentation Processes

Metabolic engineering plays a crucial role in optimizing the production of acetoin and its derivatives through fermentation. mdpi.com Researchers manipulate the metabolic pathways of microorganisms to redirect the flow of carbon towards the desired products and to maintain a balance of reducing power (NADH/NAD+ ratio) within the cells. mdpi.com

A common strategy to enhance acetoin production is to introduce heterologous genes for key enzymes in the acetoin synthesis pathway, such as acetolactate synthase (alsS) and acetolactate decarboxylase (alsD or aldC). researchgate.netmdpi.com For example, introducing these genes from Enterobacter cloacae into E. coli has been shown to enable acetoin production. acs.orgmdpi.com

Another critical aspect of metabolic engineering is managing the cellular redox balance. The production of acetoin can lead to an imbalance in the NADH/NAD+ ratio. mdpi.com To counteract this, a gene encoding NADH oxidase (noxE) is often introduced. mdpi.commdpi.com This enzyme helps to regenerate NAD+, which is essential for glycolysis and cell growth, while reducing the formation of other byproducts like ethanol. mdpi.com

Research has also focused on producing specific stereoisomers of acetoin, such as (R)-acetoin, which is more valuable for certain applications in pharmaceuticals and liquid crystal composites. mdpi.com This involves using or engineering specific enzymes that produce the desired chiral molecule. mdpi.com

The table below summarizes some of the key genes and their functions in the metabolic engineering of acetoin production:

GeneEnzymeFunction in Acetoin ProductionSource
alsS, budBα-Acetolactate synthaseCondenses two pyruvate (B1213749) molecules to form α-acetolactate. researchgate.netmdpi.commdpi.com
alsD, aldC, budAα-Acetolactate decarboxylaseConverts α-acetolactate to acetoin. researchgate.netmdpi.commdpi.com
noxENADH oxidaseRegenerates NAD+ to maintain redox balance. mdpi.commdpi.com
bdh1Butanediol dehydrogenaseReduces acetoin to 2,3-butanediol. mdpi.comnih.gov

Q & A

Q. What metabolic pathways are involved in acetoin acetate synthesis and degradation in microbial systems?

this compound is produced via the acetoin metabolic node, where pyruvate is converted to acetolactate by acetolactate synthase (AlsS). Acetolactate is then decarboxylated to acetoin, which can be esterified to form this compound. Degradation involves acetoin dehydrogenase (AoDH ES), which oxidizes acetoin to acetate under oxygen-limited conditions. Analytical methods like gas chromatography (GC) and HPLC with UV/refractive index detectors are critical for tracking these metabolites .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) using an Aminex HPX-87H column with 0.013 N H₂SO₄ eluent is a standard method. Gas chromatography with flame ionization detection (GC-FID) is also effective for separating this compound from co-metabolites like acetate and diacetyl. Calibration curves using spiked standards in uninoculated media ensure accuracy .

Q. How do environmental factors like pH influence this compound production in bacterial cultures?

Lower pH (e.g., pH 4.6–5.4) shifts metabolism toward acetoin production to mitigate cytosolic acidification caused by acetate accumulation. At neutral pH, acetate secretion dominates. Time-course pH monitoring paired with metabolite profiling (e.g., via HPLC) is essential to capture these dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound yield under varying experimental conditions (e.g., aerobic vs. anaerobic)?

Discrepancies arise from metabolic trade-offs: aerobic conditions favor acetate oxidation, while anaerobiosis promotes acetoin as a redox sink. To reconcile data, combine transcriptomics (e.g., alsSD and acsA expression profiling) with chemostat experiments controlling dissolved oxygen (DO). Real-time DO and pH sensors improve reproducibility .

Q. What experimental designs address heterogeneous subpopulation dynamics in acetoin/acetate metabolic switching?

Single-cell fluorescence reporters (e.g., alsS-GFP fusions) reveal subpopulations transitioning between acetate secretion and acetoin production. Time-lapse microscopy and flow cytometry can quantify this heterogeneity. Metabolite correlation analysis (e.g., acetate depletion preceding acetoin accumulation) validates population-level trends .

Q. How do conflicting reports on this compound’s role in stress tolerance align with current genomic models?

While acetoin neutralizes acetate toxicity in Bacillus subtilis, some strains prioritize acetate assimilation under carbon starvation. Comparative genomics of alsSD operon regulatory elements (e.g., SigB-dependent promoters) and knockouts (ΔalsSD) clarify context-dependent roles. RNA-seq under acetate stress identifies conserved stress-response pathways .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing time-course this compound data with high variability?

Multivariate ANOVA (MANOVA) accounts for interdependent variables (pH, DO, metabolite levels). Non-linear regression models (e.g., Gompertz equation) fit growth-associated acetoin production phases. Bootstrapping reduces bias in small-sample studies .

Q. How can researchers validate this compound quantification methods for publication?

Include spike-and-recovery tests in biological matrices (e.g., culture media) to assess extraction efficiency. Cross-validate using two independent methods (e.g., GC and enzymatic assays). Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.